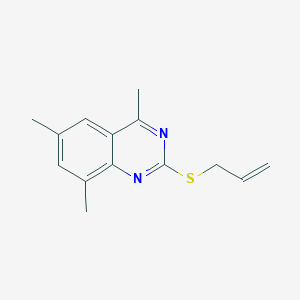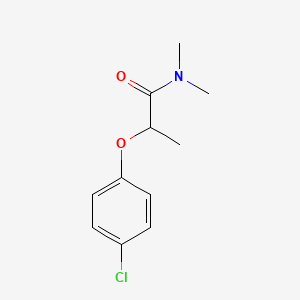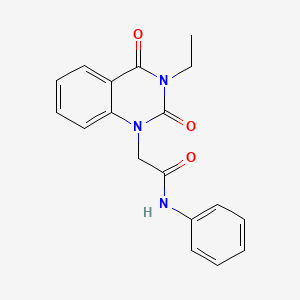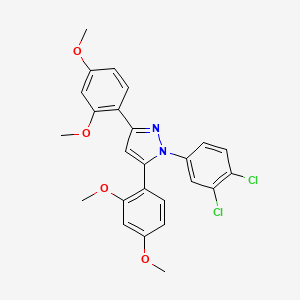
2-(allylthio)-4,6,8-trimethylquinazoline
Overview
Description
2-(Allylthio)-4,6,8-trimethylquinazoline: is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-4,6,8-trimethylquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions. For example, the reaction of 2-chloro-4,6,8-trimethylquinazoline with allylthiol in the presence of a base like potassium carbonate can yield the desired product.
Reaction Conditions: The reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can scale up the production process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the allylthio group or reduce other functional groups present. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The trimethyl groups on the quinazoline ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.
Reduction: LiAlH₄, NaBH₄, ethanol or tetrahydrofuran (THF) as solvent.
Substitution: Halogens (Cl₂, Br₂), Lewis acids (AlCl₃), polar aprotic solvents (DMF, DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-allylated quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: 2-(Allylthio)-4,6,8-trimethylquinazoline is used as a building block in organic synthesis for the development of more complex molecules with potential biological activities.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Research has shown that derivatives of quinazoline, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. They are also explored for their antimicrobial and anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4,6,8-trimethylquinazoline involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential anticancer agent. The allylthio group may also contribute to the compound’s reactivity and ability to form covalent bonds with target proteins.
Comparison with Similar Compounds
2-(Allylthio)pyrazine: Known for its chemopreventive properties and ability to inhibit cytochrome P-450 enzymes.
2-(Allylthio)benzimidazole: Exhibits anticancer activity through the formation of reactive intermediates that induce apoptosis.
2-(Allylthio)thiazole: Studied for its antimicrobial and anticancer properties.
Uniqueness: 2-(Allylthio)-4,6,8-trimethylquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which enhances its chemical reactivity and potential biological activities. The presence of three methyl groups and the allylthio moiety provides a distinct structural framework that can interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
4,6,8-trimethyl-2-prop-2-enylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCNSTJRMFHNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4754228.png)
![5,5'-[1,4-piperazinediylbis(2-oxo-2-ethyl-1-ylidene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B4754242.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4754245.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B4754252.png)
![2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4754254.png)
![1-[(4-METHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4754263.png)
![[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B4754272.png)
![2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B4754281.png)


![[3-[(E)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B4754302.png)

![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)

